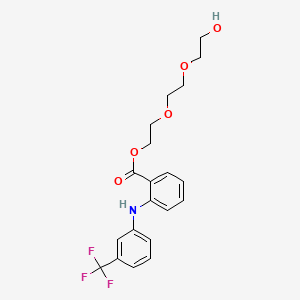![molecular formula C20H32O3 B1206949 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid CAS No. 81246-85-7](/img/structure/B1206949.png)
7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid: is a highly unsaturated fatty acid containing an epoxy group. This compound is naturally found in certain fish oils, such as those from salmon and mackerel. Its unique structure, which includes both a diene and an epoxide, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid typically involves the following steps:
Formation of the Diene: The starting material, undecadien-1-yl, is prepared through a series of reactions involving the formation of double bonds.
Epoxidation: The diene is then subjected to epoxidation using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the oxirane (epoxide) ring.
Coupling with Heptenoic Acid: The epoxidized diene is then coupled with heptenoic acid under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds and the epoxide ring.
Reduction: Reduction reactions can target the double bonds, converting them into single bonds.
Substitution: The epoxide ring is susceptible to nucleophilic substitution reactions, where nucleophiles can open the ring and form new bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Products may include diols or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Various substituted alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology:
Lipid Metabolism Studies: Its presence in fish oils makes it a subject of interest in studies related to lipid metabolism and health benefits.
Medicine:
Drug Development: The compound’s structural features are explored for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry:
Nanotechnology: Its ability to form stable structures makes it useful in the development of nanomaterials.
Food Industry: As a component of fish oils, it is studied for its nutritional benefits.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Epoxide Ring: The epoxide ring can interact with biological molecules, leading to the formation of adducts that can modulate enzyme activity.
Double Bonds: The double bonds can undergo metabolic transformations, producing bioactive metabolites that influence cellular processes.
Comparación Con Compuestos Similares
8,9-Epoxyeicosatrienoic Acid: Another epoxy fatty acid with similar structural features but different biological activities.
Epoxyoctadecenoic Acid: A shorter-chain epoxy fatty acid with distinct properties.
Uniqueness:
Structural Features: The combination of a diene and an epoxide in 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid is unique and contributes to its diverse reactivity and applications.
Natural Occurrence: Its presence in fish oils adds to its significance in nutritional and health-related studies.
Propiedades
Número CAS |
81246-85-7 |
|---|---|
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(E)-7-[3-[(2E,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6+,12-9+,13-10+ |
Clave InChI |
DBWQSCSXHFNTMO-QPZDSRGTSA-N |
SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
SMILES isomérico |
CCCCC/C=C/C/C=C/CC1C(O1)C/C=C/CCCC(=O)O |
SMILES canónico |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
Descripción física |
Solid |
Sinónimos |
8,9-EET 8,9-epoxyeicosatrienoic acid 8,9-epoxyeicosatrienoic acid, (2alpha(Z),3alpha(2Z,5Z))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)





![4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B1206875.png)






